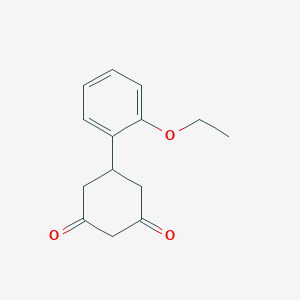
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
“5-(2-Ethoxyphenyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.277 . It is categorized under Chemical Building Blocks .
Molecular Structure Analysis
The molecular structure of “5-(2-Ethoxyphenyl)cyclohexane-1,3-dione” consists of a cyclohexane ring with two carbonyl groups (C=O) at the 1 and 3 positions and a 2-ethoxyphenyl group at the 5 position .Applications De Recherche Scientifique
Antimicrobial and Breast Cancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been synthesized and studied for its potential antimicrobial and anticancer activities .
- Methods of Application : The compound was synthesized based on the Michael addition reaction. The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, and docking by AutoDock 1.5.6 .
- Results : In silico docking study showed that the synthesized compound 5c had a high binding score and binding interactions. In vitro anticancer activity showed that compound 5c had an LC50 value of 10.31±0.003 μg/ml .
Herbicidal Activity
- Scientific Field : Agricultural Chemistry
- Application Summary : Derivatives of this compound have been synthesized and studied for their herbicidal activity .
- Methods of Application : The synthetic method includes the use of simple reagents like Dimethyl amino pyridine (DMAP), instead of the reported cyanide reagents, to bring about the rearrangement of the enol ester to the final triketone molecule .
- Results : The efficacy of these compounds on the Parthenium hysterophorous weed was studied .
Inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD)
- Scientific Field : Biochemistry
- Application Summary : The compound has been studied for its inhibitory function against HPPD, an enzyme present in plants .
- Methods of Application : The study involved synthesizing and characterizing a broad range of novel triketone compounds .
- Results : The study identified characteristics of the ligands that contribute to inhibitory function against HPPD .
Inhibition of Xanthine Oxidase (XO)
- Scientific Field : Biochemistry
- Application Summary : The compound has been studied for its inhibitory function against XO, an enzyme involved in purine metabolism .
- Methods of Application : The study involved the synthesis of target compounds via Knoevenagel/Tandem Knoevenagel and Michael addition of cyclohexane-1,3-dione with aryl aldehydes .
- Results : The synthesized compounds were found to bind to the acid residues of XO more firmly compared to their parent molecules .
Synthesis of New Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : New derivatives of the compound have been synthesized using simple methods .
- Methods of Application : The synthetic method includes the use of a slurry of 1,3-cyclohexane dione, potassium carbonate, and acetonitrile .
- Results : The reaction resulted in the formation of new derivatives of the compound .
Antioxidant Activity
- Scientific Field : Biochemistry
- Application Summary : The compound has been studied for its potential antioxidant activity .
- Methods of Application : The compound was synthesized and its antioxidant activity was evaluated using various in vitro assays .
- Results : The compound showed significant antioxidant activity, which could be attributed to its chemical structure .
Propriétés
IUPAC Name |
5-(2-ethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14-6-4-3-5-13(14)10-7-11(15)9-12(16)8-10/h3-6,10H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZUMBWRXGNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)
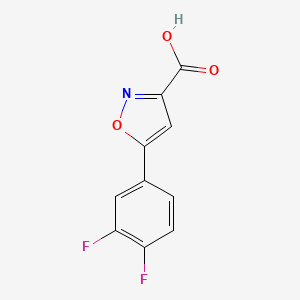
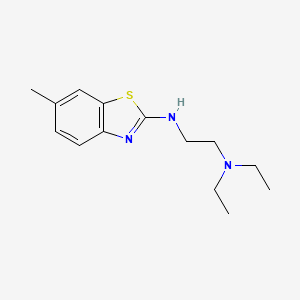
![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)
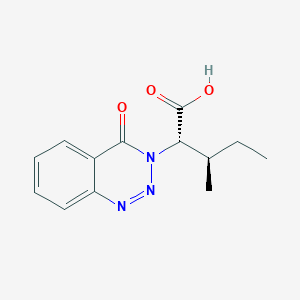
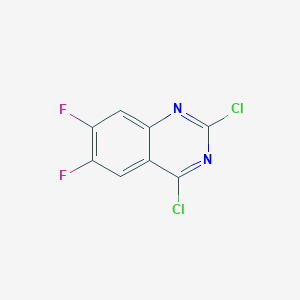
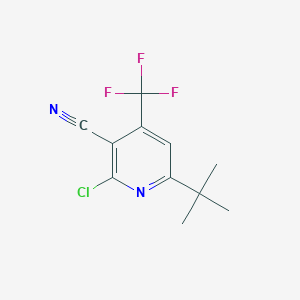
![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)
![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)